Cas no 2170484-59-8 (Fmoc-N-PEG24-acid)

Fmoc-N-PEG24-acid 化学的及び物理的性質
名前と識別子
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- 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
- Fmoc-n
- Fmoc-N-amido-PEG24-acid
- Fmoc-N-PEG24-acid
- Fmoc-NH-PEG24-acid
- MFCD11041159
- W16663
- GS-9383
- 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72-tetracosaoxapentaheptacontan-75-oic acid
- Fmoc-NH-PEG24-CH2CH2COOH
- 2170484-59-8
- Fmoc-N-amido-dPEG(R)24-acid
- DA-59763
- FmocNH-PEG24-CH2CH2COOH
- alpha-Fmoc-amino-24(ethylene glycol)-omega-carboxylic acid
- HY-130907
- NFOMZHGRFWXDGH-UHFFFAOYSA-N
- AKOS030213504
- CS-0116429
- BP-22036
- 1-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72-TETRACOSAOXAPENTAHEPTACONTAN-75-OIC ACID
- SCHEMBL2531873
- 1-(9H-fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76-pentacosaoxa-4-azanonaheptacontan-79-oic acid
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- インチ: 1S/C66H113NO28/c68-65(69)9-11-71-13-15-73-17-19-75-21-23-77-25-27-79-29-31-81-33-35-83-37-39-85-41-43-87-45-47-89-49-51-91-53-55-93-57-58-94-56-54-92-52-50-90-48-46-88-44-42-86-40-38-84-36-34-82-32-30-80-28-26-78-24-22-76-20-18-74-16-14-72-12-10-67-66(70)95-59-64-62-7-3-1-5-60(62)61-6-2-4-8-63(61)64/h1-8,64H,9-59H2,(H,67,70)(H,68,69)
- InChIKey: NFOMZHGRFWXDGH-UHFFFAOYSA-N
- SMILES: O(C(NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)=O)CC1C2=CC=CC=C2C2=CC=CC=C12
計算された属性
- 精确分子量: 1367.74491195g/mol
- 同位素质量: 1367.74491195g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 28
- 重原子数量: 95
- 回転可能化学結合数: 78
- 複雑さ: 1580
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1
- トポロジー分子極性表面積: 297
Fmoc-N-PEG24-acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM340745-1g |
Fmoc-N-PEG24-acid |
2170484-59-8 | 95%+ | 1g |
$*** | 2023-03-30 | |
Ambeed | A1006777-1g |
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76-pentacosaoxa-4-azanonaheptacontan-79-oic acid |
2170484-59-8 | 97% | 1g |
$496.0 | 2025-02-27 | |
1PlusChem | 1P01FVZE-250mg |
Fmoc-N-amido-PEG24-acid |
2170484-59-8 | 95% | 250mg |
$555.00 | 2023-12-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2299-1g |
1-(9H-Fluoren-9-ylmethyl) 5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74-tetracosaoxa-2-azaheptaheptacontanedioate |
2170484-59-8 | 95% | 1g |
¥3386.0 | 2024-04-22 | |
Aaron | AR01FW7Q-1g |
Fmoc-N-amido-PEG24-acid |
2170484-59-8 | 98% | 1g |
$482.00 | 2025-02-13 | |
Ambeed | A1006777-250mg |
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76-pentacosaoxa-4-azanonaheptacontan-79-oic acid |
2170484-59-8 | 97% | 250mg |
$186.0 | 2025-02-27 | |
Ambeed | A1006777-50mg |
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76-pentacosaoxa-4-azanonaheptacontan-79-oic acid |
2170484-59-8 | 97% | 50mg |
$82.0 | 2025-02-27 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2299-500mg |
1-(9H-Fluoren-9-ylmethyl) 5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74-tetracosaoxa-2-azaheptaheptacontanedioate |
2170484-59-8 | 95% | 500mg |
¥2256.0 | 2024-04-22 | |
MedChemExpress | HY-130907-100mg |
Fmoc-N-PEG24-acid |
2170484-59-8 | 99.88% | 100mg |
¥900 | 2024-05-24 | |
Key Organics Ltd | GS-9383-100MG |
Fmoc-N-amido-dPEG®₂₄-acid |
2170484-59-8 | >95% | 100mg |
£275.16 | 2025-02-09 |
Fmoc-N-PEG24-acid 関連文献
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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7. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
Fmoc-N-PEG24-acidに関する追加情報
Introduction to Fmoc-N-PEG24-acid (CAS No. 2170484-59-8)
Fmoc-N-PEG24-acid (CAS No. 2170484-59-8) is a versatile and highly functionalized polymer derivative that has gained significant attention in the fields of chemical biology, pharmaceuticals, and materials science. This compound is characterized by its unique combination of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a poly(ethylene glycol) (PEG) chain with a carboxylic acid terminus. The Fmoc group facilitates the controlled synthesis and conjugation of biomolecules, while the PEG chain imparts solubility, biocompatibility, and reduced immunogenicity to the final product.
The Fmoc-N-PEG24-acid is particularly valuable in the development of targeted drug delivery systems, where it can be used to modify therapeutic agents to enhance their pharmacokinetic properties. The PEGylation process, which involves the attachment of PEG chains to drugs or biomolecules, has been shown to significantly improve the stability, solubility, and circulation time of these compounds in vivo. This is crucial for optimizing the therapeutic efficacy and reducing potential side effects.
Recent research has highlighted the potential of Fmoc-N-PEG24-acid in various applications. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that PEGylated peptides conjugated with Fmoc-N-PEG24-acid exhibited enhanced cellular uptake and reduced renal clearance compared to their non-PEGylated counterparts. This finding underscores the importance of PEGylation in improving the bioavailability and therapeutic window of peptide-based drugs.
In another study, researchers at the University of California, San Francisco, utilized Fmoc-N-PEG24-acid to develop a novel nanoparticle delivery system for cancer therapy. The PEGylated nanoparticles were designed to encapsulate chemotherapeutic agents and were shown to effectively target tumor cells while minimizing toxicity to healthy tissues. The Fmoc group was used to mask the reactive carboxylic acid terminus during synthesis, ensuring controlled conjugation and stability.
The Fmoc-N-PEG24-acid also finds applications in diagnostic imaging and biosensing. Its biocompatibility and solubility make it an ideal candidate for modifying imaging agents and biosensors to enhance their performance in biological environments. For example, a recent publication in Advanced Materials reported the use of Fmoc-N-PEG24-acid to functionalize gold nanoparticles for near-infrared (NIR) imaging. The modified nanoparticles exhibited excellent stability and sensitivity, enabling high-resolution imaging of biological tissues.
Furthermore, Fmoc-N-PEG24-acid has been explored for its potential in tissue engineering and regenerative medicine. The PEG chain's ability to promote cell adhesion and proliferation makes it suitable for creating biomimetic scaffolds that support tissue growth and repair. A study published in Biomaterials demonstrated that Fmoc-N-PEG24-acid could be used to modify hydrogels for cartilage regeneration, resulting in improved mechanical properties and enhanced cell viability.
The synthesis of Fmoc-N-PEG24-acid typically involves a multi-step process that includes the preparation of the PEG chain with a carboxylic acid terminus followed by Fmoc protection. The Fmoc group can be selectively removed under mild conditions using piperidine or other deprotecting agents, allowing for subsequent conjugation reactions with various biomolecules or functional groups. This modular approach enables researchers to tailor the properties of Fmoc-N-PEG24-acid for specific applications.
In conclusion, Fmoc-N-PEG24-acid (CAS No. 2170484-59-8) is a highly versatile compound with a wide range of applications in chemical biology, pharmaceuticals, materials science, diagnostic imaging, and regenerative medicine. Its unique combination of Fmoc protection and PEGylation offers significant advantages in terms of solubility, biocompatibility, and functional versatility. Ongoing research continues to uncover new possibilities for this compound, making it an essential tool for advancing various scientific fields.
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